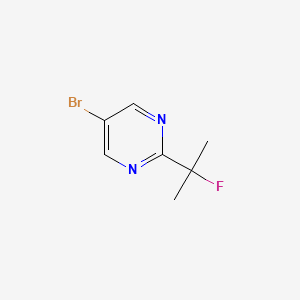

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrFN2 |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

5-bromo-2-(2-fluoropropan-2-yl)pyrimidine |

InChI |

InChI=1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3 |

InChI Key |

SVJVGJNPKWZAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)F |

Origin of Product |

United States |

Synthetic Strategies for 5 Bromo 2 2 Fluoropropan 2 Yl Pyrimidine

Established Methodologies for Pyrimidine (B1678525) Ring System Construction

The synthesis of the pyrimidine ring, a cornerstone of numerous biologically active molecules, is supported by a variety of well-established chemical strategies. These methods offer versatility in introducing a wide range of substituents onto the heterocyclic core.

N-C-N Fragment Condensation and Cyclization Approaches

One of the most fundamental and widely utilized methods for pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with a molecule containing a nitrogen-carbon-nitrogen (N-C-N) backbone. This category includes the classical Pinner synthesis, where 1,3-dicarbonyl compounds or their equivalents react with amidines, guanidine (B92328), or urea. nih.gov The reaction typically proceeds via the formation of an intermediate which then undergoes cyclization and dehydration to yield the aromatic pyrimidine ring.

For instance, substituted chalcones (α,β-unsaturated ketones) can be reacted with guanidine hydrochloride in the presence of a base to form 2-aminopyrimidine (B69317) derivatives. nih.gov This method's robustness allows for the synthesis of a diverse library of pyrimidine compounds.

Multi-Component Reactions (MCRs) in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. In pyrimidine synthesis, a notable example is the iridium-catalyzed reaction that assembles the pyrimidine ring from an amidine and up to three different alcohol molecules. This process proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity. The use of alcohols as starting materials makes this an attractive method from a sustainability perspective.

Cyclization Reactions Utilizing Ketones and Nitriles

A versatile strategy for constructing polysubstituted pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles. This method proceeds under basic conditions and is distinct in that the nitrile acts as an electrophile. The reaction pathway involves the formation of a C-C bond followed by two C-N bond formations to complete the heterocyclic ring. This approach is valued for its broad substrate scope and tolerance of various functional groups, providing access to a wide array of pyrimidine structures from abundant and inexpensive chemical feedstocks.

Oxidative Annulation and Dehydrogenation Protocols

Several modern synthetic protocols construct a dihydropyrimidine (B8664642) intermediate which is subsequently aromatized through an oxidation step. A metal-free approach involves a tandem [3+3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine. rsc.org This intermediate is then converted to the final pyrimidine product through a visible-light-enabled photo-oxidation, offering a green and mild alternative to traditional transition-metal-catalyzed dehydrogenation. rsc.org Other methods employ chemical oxidants like potassium persulfate (K₂S₂O₈) in oxidative annulation reactions involving components like aryl ketones to achieve the pyrimidine core. organic-chemistry.org

Direct Condensation with Amidinium Salts and Related Precursors

Amidinium salts are common precursors for introducing the N-C-N fragment of the pyrimidine ring. They can be condensed with various three-carbon synthons to afford 2-substituted pyrimidines. For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with a range of amidinium salts to produce the corresponding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method provides a direct route to pyrimidines with specific substitution patterns that are valuable in medicinal chemistry.

| Methodology | Key Reactants | Typical Conditions | Key Features |

| N-C-N Fragment Condensation | 1,3-Dicarbonyls, Amidines/Guanidine | Basic or Acidic, Reflux | Classic, versatile, widely used nih.gov |

| Multi-Component Reactions (MCRs) | Amidines, Alcohols (up to 3) | Iridium Catalyst | High efficiency, sustainable, regioselective |

| Ketone & Nitrile Cyclization | Ketones, Nitriles | Copper Catalyst, Base | Broad scope, nitrile as electrophile |

| Oxidative Annulation | Amidines, α,β-Unsaturated Ketones | Metal-free, Visible Light | Green, mild conditions, forms dihydropyrimidine intermediate rsc.org |

| Amidinium Salt Condensation | Amidinium Salts, C-C-C Synthons | Varies | Direct route to 2-substituted pyrimidines organic-chemistry.org |

Targeted Synthesis of 5-Bromo-2-Substituted Pyrimidines

For the specific synthesis of pyrimidines bearing a bromine atom at the C5 position and a substituent at the C2 position, more targeted strategies are employed. These methods either build the ring with the desired substituents in place or functionalize a pre-existing pyrimidine core.

A particularly effective method is the one-step synthesis from 2-bromomalonaldehyde (B19672) and an appropriate amidine compound. google.com This approach, detailed in patent literature, allows for the direct incorporation of the C5-bromo substituent and a variable C2-substituent by simply changing the amidine starting material. The reaction is typically carried out in a protic solvent at elevated temperatures. google.com

One-Step Methodologies Employing 2-Bromomalonaldehyde and Amidine Compounds

A direct and efficient approach to synthesizing 5-bromo-2-substituted pyrimidines involves a one-step condensation reaction. google.com This methodology utilizes 2-bromomalonaldehyde as a key starting material, which reacts with an appropriate amidine compound to form the pyrimidine ring. google.com In the context of synthesizing 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, the corresponding amidine would be 2-fluoro-2-methylpropanimidamide.

The reaction is typically carried out in a protic acid, such as acetic acid, which serves as both the solvent and a catalyst. The process involves adding the amidine compound solution to the 2-bromomalonaldehyde solution at an elevated temperature, generally between 60-90°C. google.com The reaction mixture is then heated further to between 70-105°C to drive the cyclization and dehydration, yielding the final 5-bromo-2-substituted pyrimidine product. google.com This one-step method is advantageous due to its operational simplicity, shorter reaction times, and lower cost, making it suitable for larger-scale production. google.com

Table 1: Reaction Parameters for One-Step Synthesis of 5-Bromo-2-substituted Pyrimidines

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Materials | 2-Bromomalonaldehyde, Amidine Compound | google.com |

| Solvent | Protic Acid (e.g., Acetic Acid) | google.com |

| Addition Temperature | 60-90 °C | google.com |

| Reaction Temperature | 70-105 °C | google.com |

Introduction of the 2-(2-Fluoropropan-2-yl) Moiety

The introduction of the specific 2-(2-fluoropropan-2-yl) group onto the pyrimidine ring is a critical step that can be achieved through various synthetic maneuvers. The strategy often depends on whether the pyrimidine core is constructed with the moiety attached or if the group is added to a pre-formed pyrimidine ring.

One common strategy for introducing substituents at the 2-position of a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This involves using a pyrimidine derivative with a good leaving group, such as a halogen (e.g., chlorine or fluorine), at the C2 position. ossila.com For instance, a compound like 5-bromo-2-chloropyrimidine (B32469) could serve as a precursor.

The fluorinated alkyl chain can be introduced by reacting the precursor with a suitable nucleophile. This could be an organometallic reagent, such as an organolithium or Grignard reagent, derived from 2-fluoro-2-iodopropane. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the displacement of the leaving group by the incoming nucleophile.

Achieving regioselectivity is paramount in the synthesis of polysubstituted heterocycles like this compound. The electronic properties of the pyrimidine ring and the influence of existing substituents dictate the position of subsequent functionalization. The pyrimidine ring is inherently electron-poor, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

The presence of a bromine atom at the C5 position influences the reactivity of the other positions on the ring. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), allow for the highly regioselective introduction of substituents. researchgate.net For example, starting with a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine, one could selectively couple the 2-(2-fluoropropan-2-yl) group at the C2 position under specific catalytic conditions, leaving the C5-bromo group intact. researchgate.net Direct C-H functionalization is another advanced strategy that enables the selective formation of C-C bonds at specific positions on the heterocyclic core, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov

Sequential and Convergent Synthetic Routes Towards this compound

The synthesis of the target molecule can be designed as either a sequential or a convergent process.

Sequential Synthesis: A sequential (or linear) route involves the step-by-step modification of a starting molecule. For this target compound, a plausible sequential route could begin with the synthesis of a 2-(2-fluoropropan-2-yl)pyrimidine. This intermediate would then undergo regioselective bromination at the C5 position. Electrophilic brominating agents like N-Bromosuccinimide (NBS) are commonly used for such transformations on activated or neutral pyrimidine rings.

Green Chemistry Principles Applied to Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents, toxic reagents, and high energy consumption, leading to significant environmental impact. rasayanjournal.co.inresearchgate.net In response, the application of green chemistry principles to pyrimidine synthesis has become a major focus of research. powertechjournal.comeurekaselect.com These principles aim to reduce waste, improve atom economy, use safer solvents, increase energy efficiency, and utilize renewable feedstocks and catalysts. yale.edu Methods like catalysis, multicomponent reactions, and solvent-free procedures are increasingly employed to create more sustainable synthetic pathways. rasayanjournal.co.inresearchgate.net

Among green chemistry techniques, microwave-assisted synthesis has proven to be a highly effective tool for the production of pyrimidines and other heterocyclic compounds. researchgate.netbenthamdirect.com Microwave irradiation provides rapid and uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction. benthamdirect.combohrium.com This often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. researchgate.netijper.org The efficiency of microwave heating can also reduce the formation of byproducts and simplify work-up procedures, further contributing to a greener process. benthamdirect.combohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Heating Method | Conduction/Convection | Dipolar Polarization & Ionic Conduction | benthamdirect.combohrium.com |

| Reaction Time | Hours to Days | Minutes to Hours | researchgate.netijper.org |

| Energy Efficiency | Lower | Higher | researchgate.net |

| Product Yield | Often Moderate to Good | Often Good to Excellent | ijper.org |

| Byproduct Formation | Can be significant | Often reduced | benthamdirect.com |

| Environmental Impact | Higher (solvent use, energy) | Lower (less waste, energy efficient) | rasayanjournal.co.inresearchgate.net |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromomalonaldehyde |

| 2-fluoro-2-methylpropanimidamide |

| 5-bromo-2-chloropyrimidine |

| 2-fluoro-2-iodopropane |

| 2,5-dibromopyrimidine |

Solvent-Free Reaction Environments

The investigation into solvent-free reaction environments for the synthesis of this compound is an emerging area of interest, driven by the principles of green chemistry. Such approaches aim to reduce the environmental impact associated with traditional solvent-based syntheses, which often generate significant chemical waste. Research in related pyrimidine syntheses has demonstrated the feasibility of conducting reactions under solvent-free conditions, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

While direct and detailed research findings specifically documenting a solvent-free synthesis for this compound are not extensively available in the public domain, the general methodologies applied to other pyrimidine derivatives offer a potential blueprint. These methods often utilize techniques such as grinding or heating neat reactants in the presence of a catalyst. For instance, the synthesis of various pyrimidine derivatives has been successfully achieved by reacting barbituric acid, aromatic aldehydes, and other components under solvent-free conditions, highlighting the potential for this strategy. nih.gov The application of these principles to the synthesis of this compound would likely involve the reaction of a suitable amidine with a β-dicarbonyl compound bearing the 2-fluoropropan-2-yl group, under thermal, mechanochemical, or microwave-assisted solvent-free conditions.

The table below outlines a hypothetical comparison of reaction parameters for a traditional versus a solvent-free approach, based on general findings in pyrimidine synthesis.

| Parameter | Traditional Solvent-Based Synthesis | Potential Solvent-Free Synthesis |

| Solvent | Organic Solvents (e.g., Toluene, THF) | None |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Solvent extraction, column chromatography | Direct isolation or simple wash |

| Waste Generation | High (solvent and by-products) | Low |

Design and Application of Recyclable Catalytic Systems

The development of recyclable catalytic systems is another cornerstone of sustainable chemical manufacturing. For the synthesis of this compound and its analogs, research has focused on both homogeneous and heterogeneous catalysts that can be easily recovered and reused, thereby reducing costs and environmental burden.

While specific studies on recyclable catalysts for the direct synthesis of this compound are limited, broader research into pyrimidine synthesis provides valuable insights. For example, deep eutectic solvents (DES) have been employed as recyclable catalysts for the green synthesis of benzochromenopyrimidines and pyranopyrimidines. nih.gov These systems, formed by mixing a hydrogen bond donor and acceptor, can act as both the solvent and the catalyst and are often biodegradable and easily recoverable.

Another avenue involves the use of solid-supported catalysts. For instance, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has been utilized as an efficient and reusable catalyst for the one-pot synthesis of various substituted pyrimidines under solvent-free conditions. researchgate.net Such catalysts can be filtered off at the end of the reaction and reactivated for subsequent batches.

The potential advantages of employing a recyclable catalyst in the synthesis of this compound are summarized in the following table.

| Catalyst Type | Example | Recovery Method | Potential Yield | Reusability |

| Deep Eutectic Solvent | MTPPBr/GA-DES nih.gov | Extraction with a suitable solvent | High | Multiple cycles |

| Solid-Supported Catalyst | TBBDA researchgate.net | Simple filtration | Good to Excellent | Several runs |

The application of these recyclable catalytic systems to the synthesis of this compound would represent a significant advancement in the sustainable production of this important chemical intermediate. Future research will likely focus on adapting these existing methodologies to the specific substrates required for its synthesis.

Reaction Mechanisms and Chemical Transformations of 5 Bromo 2 2 Fluoropropan 2 Yl Pyrimidine

Reactivity Profile of the Bromine Substituent at Position 5

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity. Its reactivity is predominantly exploited in metal-catalyzed cross-coupling reactions and various nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at C5 of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comrsc.orgnih.gov The reaction is tolerant of a wide range of functional groups and is frequently used to synthesize biaryl and heteroaryl compounds. mdpi.comrsc.orgnih.gov For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidines with various arylboronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄, proceeds efficiently to yield 5-arylpyrimidine derivatives. mdpi.comrsc.orgnih.govresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.comnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5 of the pyrimidine ring and a terminal alkyne. researchgate.netnih.govmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govmdpi.comsoton.ac.uk This methodology provides a direct route to 5-alkynylpyrimidines, which are valuable precursors for further synthetic manipulations. researchgate.netmdpi.comnih.gov The reaction conditions are generally mild, allowing for the coupling of a wide array of functionalized alkynes. nih.govsoton.ac.uk

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner. nih.govnih.govrsc.org The reaction is known for its high functional group tolerance and reactivity, particularly for Csp²–Csp³ bond formation. nih.govnih.gov In the context of this compound, Negishi coupling would enable the introduction of various alkyl or aryl groups at the 5-position. nih.govnih.govrsc.org

A representative table of palladium-catalyzed cross-coupling reactions involving bromopyrimidines is provided below:

| Coupling Reaction | Reagents | Catalyst/Conditions | Product Type |

| Suzuki | Arylboronic acid, Base (e.g., K₃PO₄, Na₂CO₃) | Pd(PPh₃)₄, Solvent (e.g., 1,4-Dioxane/Water) | 5-Arylpyrimidine |

| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₄, CuI, Solvent (e.g., THF) | 5-Alkynylpyrimidine |

| Negishi | Organozinc reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Alkyl/Arylpyrimidine |

Carbon-Nitrogen and Other Carbon-Heteroatom Coupling Transformations

Beyond carbon-carbon bond formation, the bromine at C5 can participate in coupling reactions to form bonds with heteroatoms.

Carbon-Nitrogen (C-N) Coupling: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of nitrogen-based nucleophiles. nih.gov This provides a route to 5-aminopyrimidine (B1217817) derivatives. However, the reaction conditions, which often involve strong bases and high temperatures, can be challenging for sensitive substrates. nih.gov Alternative copper-promoted C-N coupling reactions have also been developed, which can proceed under milder conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Dynamics on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing halogenated pyrimidines. nih.govlibretexts.org In this reaction, a nucleophile replaces the halogen substituent on the aromatic ring. libretexts.org The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of the electron-withdrawing nitrogen atoms. nih.gov

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic attack at the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Departure of the leaving group (bromide) to restore the aromaticity of the ring. libretexts.org

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group among the halogens in this context, followed by chloride, bromide, and iodide. youtube.com The presence of electron-withdrawing groups on the pyrimidine ring can further activate it towards nucleophilic attack. nih.gov

Chemical Behavior of the Fluorine Atom within the 2-(2-Fluoropropan-2-yl) Group

Pathways for Nucleophilic Displacement of Fluorine

While the C-F bond is the strongest single bond in organic chemistry, nucleophilic displacement of the fluorine atom is possible under certain conditions. nih.gov The tertiary nature of the carbon to which the fluorine is attached in the 2-(2-fluoropropan-2-yl) group suggests that such a displacement would likely proceed through an SN1-type mechanism, involving the formation of a tertiary carbocation intermediate. The stability of this carbocation would be a key factor in determining the feasibility of this reaction.

Inductive and Resonance Effects of Fluorine on Pyrimidine Ring Reactivity

The fluorine atom exerts a significant influence on the electronic properties of the pyrimidine ring through both inductive and resonance effects.

Inductive Effect: Due to its high electronegativity, fluorine is a strong sigma-electron withdrawing group (-I effect). nih.govlibretexts.org This inductive effect deactivates the pyrimidine ring towards electrophilic attack and activates it towards nucleophilic attack by withdrawing electron density from the ring. nih.govresearchgate.net

Resonance Effect: The fluorine atom also possesses lone pairs of electrons that can be donated to the pyrimidine ring through resonance (+R effect). libretexts.orgquora.com However, for halogens, the inductive effect generally outweighs the resonance effect. libretexts.orgquora.com The addition of fluorine atoms to an aromatic ring can introduce a new set of π-orbitals, a phenomenon referred to as "fluoromaticity," which can further stabilize the ring. acs.org

The net effect of the fluorine atom on the pyrimidine ring is a decrease in electron density, which can be observed in the chemical shifts in NMR spectroscopy. This electronic perturbation modifies the reactivity of the ring, influencing the rates and regioselectivity of various reactions. researchgate.net

Electrophilic and Nucleophilic Sites on the Pyrimidine Core

The electronic nature of the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is not uniform across the ring, leading to distinct regions of electrophilicity and nucleophilicity. The positions 2, 4, and 6 are the most electron-deficient carbons, making them susceptible to nucleophilic attack. Conversely, the C5 position is comparatively less electron-deficient and can undergo electrophilic substitution, although this is generally less facile than in benzene (B151609) derivatives.

The substituents on the this compound ring further modulate this reactivity profile. The bromine atom at the C5 position is an electron-withdrawing group via induction but can also act as a weak pi-donor. The 2-(2-fluoropropan-2-yl) group is primarily an electron-donating group through induction. These competing effects influence the precise electron density at each ring position, thereby directing the course of chemical reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. rsc.orgwikipedia.orgorganic-chemistry.org In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, followed by base-induced elimination of a hydrogen halide, resulting in the net substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org For pyrimidine derivatives, the electron-deficient 4- and 6-positions are prime sites for VNS reactions.

In the case of this compound, the C4 and C6 positions are activated towards nucleophilic attack. A variety of carbanions can be employed in VNS reactions, leading to the introduction of diverse functional groups at these positions.

Table 1: Hypothetical Vicarious Nucleophilic Substitution Reactions of this compound

| Nucleophile (Carbanion Precursor) | Expected Product | Potential Reaction Conditions |

| Chloroacetonitrile | 4-(Cyanomethyl)-5-bromo-2-(2-fluoropropan-2-yl)pyrimidine | t-BuOK, THF, -78 °C to rt |

| Phenylsulfonylacetonitrile | 4-(Cyano(phenylsulfonyl)methyl)-5-bromo-2-(2-fluoropropan-2-yl)pyrimidine | NaH, DMF, 0 °C to rt |

| Nitromethane | 5-Bromo-2-(2-fluoropropan-2-yl)-4-(nitromethyl)pyrimidine | DBU, CH3CN, rt |

The reaction proceeds through the formation of a σ-adduct, where the carbanion adds to the C4 or C6 position of the pyrimidine ring. Subsequent base-mediated elimination of the leaving group from the carbanion and a proton from the ring restores aromaticity, yielding the substituted product. The regioselectivity of the attack (C4 vs. C6) would be influenced by steric hindrance from the adjacent 2-(2-fluoropropan-2-yl) group and the bromine atom.

Alkylation and acylation are fundamental transformations for modifying the properties of heterocyclic compounds. In pyrimidines, these reactions can occur at both the ring nitrogen atoms and, under certain conditions, at carbon centers.

Alkylation: The nitrogen atoms of the pyrimidine ring are nucleophilic and can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. In this compound, there are two nitrogen atoms (N1 and N3) that could potentially undergo alkylation. The regioselectivity of N-alkylation would depend on the reaction conditions and the nature of the alkylating agent, with steric factors playing a significant role. For instance, alkylation might preferentially occur at the less sterically hindered N1 position.

Acylation: Similar to alkylation, acylation can occur at the nitrogen atoms of the pyrimidine ring using acylating agents like acid chlorides or anhydrides. This results in the formation of N-acylpyrimidinium salts, which can be useful intermediates. O-acylation can also be observed in pyrimidine derivatives that can exist in a tautomeric hydroxypyrimidine form. rsc.org For this compound, direct C-acylation of the ring is generally difficult due to its electron-deficient nature. However, under Friedel-Crafts type conditions with highly reactive acylating agents, acylation at the less deactivated C5 position might be possible, though likely in low yields.

Table 2: Potential Alkylation and Acylation Reactions

| Reaction Type | Reagent | Potential Site of Reaction | Expected Product |

| N-Alkylation | Methyl iodide | N1/N3 | 1-Methyl-5-bromo-2-(2-fluoropropan-2-yl)pyrimidin-1-ium iodide |

| N-Acylation | Acetyl chloride | N1/N3 | 1-Acetyl-5-bromo-2-(2-fluoropropan-2-yl)pyrimidin-1-ium chloride |

| C-Alkylation | t-Butyl chloride, AlCl3 | C5 | Unlikely under standard conditions |

Investigating the Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical factor for its synthesis, storage, and application. Its degradation can be initiated by various factors, including acidic or basic conditions, heat, and light.

Acidic Conditions: Under strong acidic conditions, the pyrimidine ring is likely to be protonated at one of the nitrogen atoms, forming a pyrimidinium salt. This protonation increases the electron deficiency of the ring, potentially making it more susceptible to nucleophilic attack by the counter-ion or solvent. The C-Br bond at the C5 position is generally stable to acid, but the C-F bond in the side chain might be susceptible to hydrolysis under harsh acidic conditions, although this is generally a slow process.

Basic Conditions: In the presence of strong bases, deprotonation of any acidic protons is the initial step. While the pyrimidine ring itself does not have readily acidic protons, strong bases can promote nucleophilic substitution reactions. For instance, the bromine atom at C5 could potentially be displaced by a strong nucleophile under forcing conditions, although this is less favorable than substitution at the 2, 4, or 6 positions. More likely is the promotion of VNS reactions as discussed earlier. The fluorinated side chain is expected to be relatively stable to base.

Thermal and Photochemical Stability: Halogenated pyrimidines can be sensitive to heat and light. mdpi.com Thermal stress may lead to decomposition, potentially through pathways involving radical intermediates. Photochemical degradation is also a possibility, where UV irradiation could lead to the homolytic cleavage of the C-Br bond, initiating radical chain reactions. The presence of the 2-(2-fluoropropan-2-yl) group might influence the photochemical stability of the molecule.

Table 3: Predicted Stability and Degradation Profile

| Condition | Potential Outcome | Plausible Degradation Products |

| Strong Acid (e.g., conc. HCl, heat) | Protonation of ring nitrogens, slow hydrolysis of C-F bond | Pyrimidinium salt, 2-(2-hydroxypropan-2-yl)-5-bromopyrimidine |

| Strong Base (e.g., NaOH, heat) | Nucleophilic substitution (minor), VNS with suitable nucleophiles | 5-Hydroxy-2-(2-fluoropropan-2-yl)pyrimidine (minor), VNS products |

| Thermal Stress | Decomposition | Complex mixture of smaller fragments |

| UV Irradiation | C-Br bond cleavage, radical reactions | Debrominated pyrimidine, oligomeric materials |

Spectroscopic and Computational Characterization of 5 Bromo 2 2 Fluoropropan 2 Yl Pyrimidine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure and electronic properties of novel compounds. For a molecule like 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, a combination of NMR, mass spectrometry, and vibrational and electronic spectroscopy would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei.

¹H NMR: Would be expected to show signals for the two methyl groups of the fluoropropan-2-yl substituent and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling patterns would confirm their connectivity.

¹³C NMR: Would provide information on the number of unique carbon environments, including the quaternary carbon attached to the fluorine atom and the carbons of the pyrimidine ring.

¹⁹F NMR: A crucial technique for this compound, which would show a characteristic signal for the single fluorine atom, with coupling to the adjacent methyl protons and the quaternary carbon.

¹⁵N NMR: Could be used to probe the electronic environment of the two nitrogen atoms within the pyrimidine ring.

At present, no specific experimental NMR data for this compound has been found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

HRMS is essential for determining the exact mass of the molecule, which in turn confirms its elemental composition. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Specific HRMS or GC-MS data for this compound are not currently available in public databases.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption bands for the C-Br, C-F, C-N, and C=C bonds, as well as the aromatic ring stretching and bending vibrations of the pyrimidine core.

No experimental IR or Raman spectra for this compound have been located.

Electronic Spectroscopy (Ultraviolet-Visible)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the conjugated pyrimidine system. The wavelength of maximum absorption (λmax) would be characteristic of the compound's chromophore.

Publicly available experimental UV-Vis spectroscopic data for this compound is currently unavailable.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of the compound's structure.

There are no published reports of the single-crystal X-ray structure of this compound.

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are often used to predict spectroscopic properties and molecular geometries. These calculations could provide theoretical NMR chemical shifts, vibrational frequencies, and electronic transition energies that could aid in the future experimental characterization of the compound.

While basic properties such as molecular weight (219.057 g/mol ) and molecular formula (C₇H₈BrFN₂) are computationally derived and available in some databases, in-depth molecular modeling studies for this compound have not been found in the scientific literature. guidechem.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epstem.net It is a widely used approach for obtaining reasonably predicted properties of organic compounds. epstem.netepstem.net DFT calculations can provide valuable insights into the geometry and molecular orbitals of molecules, which are crucial for understanding their activities. epstem.net The electronic properties of a compound are closely related to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. epstem.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides information about the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. epstem.net

For this compound, DFT calculations would be employed to optimize its molecular geometry and to determine the energies of its frontier orbitals. These calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The results of such calculations provide a theoretical framework for understanding the molecule's electronic behavior.

Table 1: Illustrative Electronic Properties of this compound Derived from DFT Calculations

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.6 eV |

| Ionization Potential (I) | 6.8 eV |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. They are intended to demonstrate the type of data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. compbiophyschem.com This technique allows for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are not apparent from static models. compbiophyschem.commdpi.com MD simulations are particularly useful for understanding how a molecule might behave in a biological system or in solution. mdpi.com

In the case of this compound, the 2-(2-fluoropropan-2-yl) substituent introduces a degree of conformational flexibility. MD simulations could be used to explore the rotational freedom around the C-C bond connecting the pyrimidine ring and the propan-2-yl group. This would help in identifying the most stable conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations can be employed to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a relevant environment, it is possible to analyze the non-covalent interactions, like hydrogen bonds and halogen bonds, that govern its behavior and potential biological activity. nih.gov For instance, the bromine atom on the pyrimidine ring could participate in halogen bonding, an interaction that is gaining recognition for its importance in drug design. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

The color scheme in an MEP map generally follows a spectrum where red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, and blue represents areas of most positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net Green and yellow typically denote regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show regions of negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. These areas would be the primary sites for interactions with electrophiles. Conversely, regions of positive potential might be located on the hydrogen atoms of the pyrimidine ring and the methyl groups, making them potential sites for nucleophilic interactions. The bromine atom could exhibit a region of positive potential known as a "sigma-hole," which is characteristic of halogen bonding. mdpi.com

Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters and chemical reactivity descriptors. tandfonline.com These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of a molecule's chemical behavior. researchgate.net

Predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, can be calculated and compared with experimental results to confirm the molecular structure. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for calculating NMR chemical shifts. researchgate.net

Chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's reactivity. tandfonline.com These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). tandfonline.com Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. tandfonline.com The electrophilicity index quantifies the ability of a molecule to accept electrons. tandfonline.com

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound

| Atom | Illustrative Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 165.0 |

| C4/C6 | 158.0 |

| C5 | 110.0 |

| C(CH₃)₂F | 95.0 |

| CH₃ | 25.0 |

Note: The values in this table are illustrative and represent typical ranges for similar pyrimidine derivatives. They are intended to demonstrate the type of data obtained from computational predictions.

Table 3: Illustrative Chemical Reactivity Descriptors for this compound

| Descriptor | Illustrative Value (eV) |

|---|---|

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

Note: The values in this table are illustrative and calculated from the hypothetical HOMO and LUMO energies in Table 1. They are intended to demonstrate the type of data derived from DFT calculations.

Applications in Academic Chemical Research

Versatility as a Building Block in Complex Organic Synthesis

The true utility of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine lies in its capacity to serve as a foundational element for more elaborate molecules. The bromine atom at the 5-position is particularly amenable to a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis.

The pyrimidine (B1678525) ring is a ubiquitous scaffold in medicinal chemistry and materials science. The bromine atom on this compound can be readily displaced or utilized in coupling reactions to introduce new ring systems. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings would allow for the introduction of aryl, heteroaryl, or alkynyl groups at this position. This functionalization is a key step in the synthesis of novel fused heterocyclic systems, where the pyrimidine ring is annulated with other rings to create polycyclic aromatic or heteroaromatic structures with unique electronic and biological properties.

The presence of the bromine atom allows for the strategic introduction of a diverse range of functional groups. Beyond carbon-carbon bond formation, the bromo-substituent can be converted to other functionalities. For example, it can be transformed into amino, hydroxyl, or cyano groups through various nucleophilic substitution or cyanation reactions. This ability to easily modify the pyrimidine core makes this compound an excellent starting material for creating libraries of compounds with varied substituents. Such libraries are invaluable in the early stages of drug discovery and materials science research for screening and identifying lead compounds with desired properties.

Push-pull molecules are characterized by an electron-donating group (push) and an electron-accepting group (pull) connected by a π-conjugated system. The electron-deficient nature of the pyrimidine ring makes it an effective "pull" component. By using the bromine atom as a handle to attach an electron-donating group via cross-coupling reactions, this compound can be a key precursor in the synthesis of novel push-pull chromophores. These molecules are of significant interest for their applications in nonlinear optics, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells.

Rational Design and Synthesis of Molecular Scaffolds for Investigational Chemical Entities

The structural motifs present in this compound are of interest in the design of new investigational molecules, particularly in the field of medicinal chemistry.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov They involve systematically altering the structure of a molecule to understand how these changes affect its biological activity. nih.gov The pyrimidine scaffold is a common feature in many biologically active compounds. arabjchem.org

By using this compound as a starting scaffold, medicinal chemists can systematically modify the molecule at the 5-position to explore the SAR of a particular class of compounds. For instance, a series of analogues could be synthesized where the bromine atom is replaced with various aryl, alkyl, or heterocyclic groups. The biological activity of these new compounds can then be tested to determine which substituents enhance or diminish the desired effect, providing crucial insights for the design of more potent and selective therapeutic agents.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular context. mskcc.org The development of high-quality chemical probes is essential for understanding complex biological processes and for validating new drug targets. nih.gov

The reactivity of the bromine atom in this compound makes it an ideal candidate for the development of pyrimidine-based chemical probes. For example, the bromine can be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a suitable linker. Such tagged molecules can be used in a variety of biochemical and cell-based assays to visualize the localization of a target protein, to identify its binding partners, or to study its enzymatic activity. The 2-fluoropropan-2-yl group could also play a role in modulating the probe's properties, such as its solubility, cell permeability, and binding affinity.

Material Science Applications

The utility of this compound in material science is an emerging area of investigation. While direct applications are not yet widely documented, the unique structural characteristics of the molecule—namely its halogenated pyrimidine core—suggest potential in specialized fields of materials research.

Exploration in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Specific research detailing the use of this compound in organic electronics and optoelectronic devices is limited in publicly accessible literature. However, the foundational pyrimidine structure is of significant interest in this field. Related fluorinated pyrimidine and pyridine (B92270) building blocks are utilized for their electron-deficient nature, which is a desirable characteristic for semiconductor materials used in applications like Organic Light-Emitting Diodes (OLEDs). ossila.comossila.com For instance, the related compound 5-Bromo-2-fluoropyridine is used to synthesize host materials for OLEDs. ossila.com The pyrimidine ring can act as an 'electron-pulling' moiety, a key feature in the design of "push-pull" molecules that are fundamental to many organic electronic materials. ossila.com The combination of the electron-deficient pyrimidine ring, a bromine atom for synthetic modification, and a fluorinated alkyl group in this compound provides a structural motif that could be explored for creating novel materials with tailored electronic properties.

Application in Polymer Chemistry and Macromolecular Synthesis

The application of this compound in polymer chemistry is not extensively reported. However, the presence of two different halogen substituents on the aromatic ring of similar compounds, such as 5-Bromo-2-fluoropyrimidine, allows for stepwise, controlled reactions for synthesizing linear macromolecules. ossila.com The bromine atom, in particular, is a versatile functional group that readily participates in palladium-catalyzed carbon-carbon bond-forming reactions, a cornerstone of modern polymer synthesis. This reactivity allows for the incorporation of the pyrimidine unit into a polymer backbone or as a pendant group, potentially imparting specific thermal or electronic properties to the resulting macromolecule. The development of novel fluorinated polymers and materials is a continuous effort, driven by the demand for high-performance materials with enhanced thermal stability and chemical resistance. mdpi.com

Research in Agricultural Chemical Development

While organofluorine compounds, in general, have found broad applications in the development of agrochemicals, specific research on the use of this compound in this field is not well-documented in available literature. mdpi.com The pyrimidine scaffold is a component of some commercial fungicides and herbicides, but the direct role of this specific compound as an active ingredient or key intermediate in agricultural products has not been established in published research.

Enzyme Inhibitor Design (Focus on Molecular Recognition and Inhibitory Mechanisms)

The design of enzyme inhibitors is a cornerstone of medicinal chemistry, and the pyrimidine scaffold is a well-established "privileged structure" in this context. nih.gov this compound contains several features that make it a valuable starting point or intermediate for the synthesis of potent and selective enzyme inhibitors.

Development of Kinase Inhibitor Scaffolds

The pyrimidine nucleus is a fundamental component of many therapeutic agents and is of significant interest in the development of protein kinase inhibitors for cancer therapy. nih.govnih.gov Pyrimidine derivatives are attractive scaffolds because the ring system can act as a bioisostere of the adenine (B156593) ring of ATP, allowing molecules to bind effectively in the hinge region of a kinase's active site. rsc.org

The development of potent kinase inhibitors often relies on the strategic modification of a core scaffold to achieve high affinity and selectivity for the target enzyme. mdpi.com The structure of this compound is well-suited for this purpose. The bromine atom at the 5-position serves as a crucial synthetic "handle" for introducing larger and more complex substituents through cross-coupling reactions. This allows medicinal chemists to explore the chemical space around the pyrimidine core to optimize interactions with the target kinase.

The 2-(2-fluoropropan-2-yl) group can also influence the molecule's pharmacological properties. The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell membrane permeability.

Table 1: Examples of Pyrimidine-Based Scaffolds in Kinase Inhibition

| Scaffold Type | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Anilinopyrimidines | ABL, EGFR, etc. | Oncology |

| Pyrazolo[3,4-d]pyrimidines | BTK, SRC family | Oncology, Inflammation |

| Furo[2,3-d]pyrimidines | RIP1, EGFR | Oncology, Inflammation |

| Pyrrolo[2,3-d]pyrimidines | GARFTase, AICARFTase | Oncology |

This table provides examples of established pyrimidine-based scaffolds to illustrate the importance of the core structure in kinase inhibitor design. rsc.orgmdpi.comnih.govresearchgate.net

Design Principles for Cyclooxygenase (COX) Isoenzyme Inhibitors

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. researchgate.netnih.gov Therefore, a major goal in modern drug design is the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The design of selective COX-2 inhibitors hinges on exploiting subtle structural differences between the two isoforms. mdpi.com The active site of COX-2 contains a secondary, hydrophobic side pocket that is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine in COX-1. mdpi.com Successful COX-2 inhibitors are designed to possess a side group that can fit into this additional pocket, thereby preventing them from binding tightly to the narrower COX-1 active site.

The pyrimidine ring can serve as a central scaffold for building such inhibitors. nih.gov From this central ring, synthetic chemists can append the necessary functional groups to target the COX-2 active site. One of the appended groups is typically a sulfonamide or a similar moiety that can interact with the selective side pocket. The structure of this compound, with its reactive bromine handle, provides a platform for synthesizing a library of derivatives to test against COX enzymes. The 2-(2-fluoropropan-2-yl) group could be oriented to interact with the main active site channel, while a larger group, attached via the bromine, could be designed to occupy the selective side pocket.

Table 2: Key Design Features for Selective COX-2 Inhibitors

| Structural Feature | Role in Inhibition | Example Compound Class |

|---|---|---|

| Central Heterocyclic Ring | Scaffolding to orient side chains | Diaryl-isoxazoles, Pyrimidines |

| Sulfonamide/Sulfone Moiety | Binds to the selective side pocket of COX-2 | Celecoxib, Etoricoxib |

| Diaryl System | Occupies the main active site channel | Rofecoxib, Mofezolac |

This table outlines general design principles for achieving COX-2 selectivity, a strategy for which a pyrimidine scaffold could be employed. mdpi.comnih.govnih.gov

Contributions to Antiviral Agent Synthesis and Design

Extensive research into the synthesis of novel antiviral agents has identified the pyrimidine scaffold as a critical pharmacophore. While direct research detailing the specific contributions of This compound to antiviral agent synthesis and design is not extensively documented in publicly available scientific literature, the broader class of 5-bromopyrimidine (B23866) derivatives plays a significant role in the development of potent antiviral compounds. These derivatives serve as versatile building blocks for the synthesis of nucleoside and non-nucleoside analogues that target various viral replication mechanisms.

The bromine atom at the 5-position of the pyrimidine ring is a key feature, offering a reactive site for further chemical modifications and the introduction of diverse functional groups. This allows for the systematic exploration of the structure-activity relationships (SAR) of new synthetic compounds. The antiviral activity of many pyrimidine derivatives is often attributed to their ability to mimic natural nucleosides, thereby interfering with viral DNA or RNA synthesis.

A notable example within the broader class of 5-bromopyrimidine derivatives is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). BVDU and its related analogues have demonstrated high potency and selectivity as inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The selective antiviral action of these compounds is based on their specific phosphorylation by the virus-encoded deoxythymidine kinase, followed by inhibition of the viral DNA polymerase. nih.gov

Furthermore, research has explored other 5-substituted pyrimidine nucleoside analogues for their antiviral properties. For instance, 5'-amino-2',5'-dideoxy analogues of 5-bromo-2'-deoxyuridine (B1667946) have shown activity against herpes simplex virus. nih.gov The synthesis of these compounds often involves the halogenation of a precursor molecule, highlighting the importance of halogenated pyrimidines in this field of research. nih.gov

The general strategy in designing such antiviral agents involves modifying the pyrimidine base, the sugar moiety, or both, to enhance antiviral efficacy and selectivity while minimizing cytotoxicity. The introduction of different substituents at the 5-position of the pyrimidine ring can significantly influence the biological activity of the resulting nucleoside analogues. nih.gov

While the direct involvement of This compound in these specific examples is not explicitly stated, its structural features—a brominated pyrimidine core—place it within the class of compounds with high potential for the synthesis of novel antiviral candidates. The presence of the 2-(2-fluoropropan-2-yl) group could offer unique steric and electronic properties that may be explored in future antiviral drug design.

Below is a table summarizing the antiviral activity of some 5-bromopyrimidine derivatives, illustrating the potential of this class of compounds.

| Compound Name | Target Virus(es) | Key Research Finding |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus 1 (HSV-1) | A highly potent and selective inhibitor. Its action is dependent on phosphorylation by viral deoxythymidine kinase. nih.gov |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Varicella-Zoster Virus (VZV) | A highly potent and selective inhibitor. Its action is dependent on phosphorylation by viral deoxythymidine kinase. nih.gov |

| 5-Bromo-5'-amino-2',5'-dideoxyuridine | Herpes Simplex Virus (HSV) | Possesses antiviral activity against HSV. nih.gov |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds | Herpes Simplex Virus 1 (HSV-1), Varicella-Zoster Virus (VZV) | Certain derivatives proved to be almost as active as the reference compound BVDU. nih.gov |

Advanced Methodologies and Future Research Directions

Exploration of Novel Catalytic Systems for Selective Functionalization

The bromine atom at the 5-position of the pyrimidine (B1678525) ring serves as a key handle for a variety of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. rsc.org Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Transition metal-catalyzed C-H functionalization represents a promising frontier. nih.govmdpi.com The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyrimidine ring or the 2-fluoropropan-2-yl group would provide more direct and atom-economical routes to novel derivatives. Ruthenium and rhodium-based catalysts have shown promise in the meta-selective C-H bromination of related aromatic systems and could be adapted for this purpose. researchgate.netnih.gov

Photoredox catalysis is another emerging area with significant potential. sigmaaldrich.comnih.govnih.gov Visible-light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns compared to traditional thermal methods. beilstein-journals.orgbeilstein-journals.org The application of photoredox catalysis to the functionalization of 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible analogues. nih.gov

Furthermore, the exploration of biocatalytic systems, using enzymes to perform selective transformations, offers a green and highly specific approach to functionalization. While still a nascent field for this class of compounds, the development of engineered enzymes for C-H activation or halogenation could provide unparalleled selectivity.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Potential Catalytic Systems for Functionalization

| Catalytic System | Potential Advantages | Potential Challenges |

|---|---|---|

| Palladium Cross-Coupling | Well-established, broad substrate scope | Often requires pre-functionalized coupling partners, potential for catalyst poisoning |

| Transition Metal C-H Functionalization | High atom economy, direct functionalization | Catalyst development, regioselectivity control |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Substrate scope, quantum yield optimization |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme development and stability |

Enantioselective Synthesis and Chiral Modifications of the Compound

While this compound itself is achiral, the introduction of chirality is a critical step for many of its potential applications, particularly in medicinal chemistry. Future research will likely focus on two main strategies: enantioselective synthesis of derivatives and the introduction of chiral modifications.

One promising approach involves the development of methods for the enantioselective synthesis of derivatives containing a fluorinated stereocenter. Recent advances in photoenzymatic synthesis have demonstrated the ability to create fluorinated amides with remote stereocenters, achieving high enantiomeric excess. nih.gov Adapting such methodologies to introduce a chiral center within the 2-(2-fluoropropan-2-yl) group or at a newly introduced substituent would be a significant breakthrough.

Another avenue of exploration is the introduction of chiral auxiliaries or catalysts that can direct the stereoselective functionalization of the pyrimidine core. This could involve the use of chiral ligands in transition metal-catalyzed reactions to achieve atroposelective synthesis of biaryl derivatives, a strategy that has been successful with other brominated heteroaromatic compounds. beilstein-journals.org

In-Depth Mechanistic Investigations of Key Reactions Involving this compound

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area will likely employ a combination of experimental and computational techniques.

For instance, detailed kinetic studies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can provide insights into the rate-determining steps and the influence of various reaction parameters. beilstein-journals.orgscilit.comresearchgate.net Such studies have been instrumental in understanding the regioselectivity of similar reactions with other brominated pyridines. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in elucidating reaction pathways. nih.govresearchgate.net DFT calculations can be used to model transition states, predict reaction outcomes, and understand the electronic and steric effects of the 2-(2-fluoropropan-2-yl) substituent on the reactivity of the pyrimidine ring. researchgate.netnih.gov This knowledge can guide the rational design of more efficient catalysts and reaction conditions.

Integration with High-Throughput Synthesis and Screening Platforms

The structural motif of this compound makes it an ideal candidate for inclusion in high-throughput synthesis and screening platforms. The ability to rapidly generate large libraries of diverse derivatives is essential for drug discovery and materials science. acs.orgzendy.io

Future research will focus on adapting and optimizing synthetic routes for automated and parallel synthesis. nih.gov This will involve the development of robust and reliable reactions that are amenable to robotic handling and miniaturization. The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of compound libraries.

Once synthesized, these libraries can be screened for biological activity or material properties using high-throughput screening (HTS) techniques. The integration of automated synthesis with HTS will significantly accelerate the discovery of new lead compounds and materials based on the this compound scaffold.

Advanced Theoretical and Computational Predictions for Compound Behavior and Interaction Profiles

In silico methods are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical and computational studies can provide valuable insights into its intrinsic properties and its interactions with biological targets or other molecules.

Quantum chemical calculations can be used to predict a range of molecular properties, including electronic structure, reactivity indices, and spectroscopic signatures. nih.gov These predictions can help to rationalize experimental observations and guide the design of new experiments. For example, computational studies on related pyrimidine systems have been used to investigate reaction sites during chlorination. nih.gov

Molecular modeling and dynamics simulations can be employed to study the binding of this compound derivatives to protein targets. nih.gov These simulations can provide detailed information about the binding mode, key interactions, and the thermodynamic and kinetic parameters of binding. This information is invaluable for structure-based drug design and the optimization of lead compounds.

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Relevance

For this compound to have a significant impact in industrial applications, the development of sustainable and economically viable synthetic routes is paramount. Future research in this area will focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inmdpi.comnih.govscilit.com

One promising approach is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. google.comgoogle.com The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also key areas of investigation. researchgate.net

Furthermore, the use of catalysis, as discussed in section 6.1, is central to developing more sustainable processes. Catalytic reactions often proceed with higher atom economy and can replace stoichiometric reagents that generate large amounts of waste. The development of recyclable catalysts would further enhance the sustainability of the synthesis. A patent for a one-step synthesis of 5-bromo-2-substituted pyrimidines from inexpensive starting materials highlights the ongoing efforts to create cost-effective and scalable production methods. google.com

The key goals for sustainable synthesis are summarized in Table 2.

Table 2: Key Goals for Sustainable Synthesis

| Goal | Approach |

|---|---|

| Reduce Waste | One-pot synthesis, high atom economy reactions |

| Minimize Hazardous Materials | Use of greener solvents, replacement of toxic reagents |

| Improve Energy Efficiency | Catalytic reactions, microwave-assisted synthesis |

| Enhance Economic Viability | Use of inexpensive starting materials, process intensification |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.